molecular formula C19H20FN5O3S B2678930 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 852171-06-3

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2678930
CAS No.: 852171-06-3
M. Wt: 417.46
InChI Key: LUOMUCSDKBXYOB-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds with structural similarity to the one have been used in the development of selective radioligands for imaging purposes. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with specific examples designed to include fluorine atoms for labeling with fluorine-18. This allows for in vivo imaging using positron emission tomography (PET), indicating potential applications in neurological research and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Other research efforts have focused on the synthesis of novel heterocyclic compounds derived from similar pyrimidinyl structures, which have been evaluated for their antimicrobial and antitumor activities. For instance, compounds synthesized from reactions involving thiourea and acetylacetone, leading to derivatives of thieno[2,3-d]pyrimidines, have shown promising results in inhibiting bacterial and fungal growth, suggesting potential applications in the development of new antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Agents

Additionally, the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives has been explored for their possible anticonvulsant effects. The structure-activity relationship of these compounds, alongside their interaction with biological targets relevant to anticonvulsant activity, has been studied, indicating potential applications in the treatment of seizure disorders (Severina et al., 2020).

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-4-5-13-22-16-15(18(27)25(3)19(28)24(16)2)17(23-13)29-10-14(26)21-12-8-6-11(20)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOMUCSDKBXYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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